N-Butyl-2-nitro-4-[3-(pyridin-3-YL)-1,2,4-oxadiazol-5-YL]aniline
Description
N-Butyl-2-nitro-4-[3-(pyridin-3-YL)-1,2,4-oxadiazol-5-YL]aniline is a complex organic compound that features a unique combination of functional groups, including a nitro group, a pyridine ring, and an oxadiazole ring. This compound is of significant interest in the fields of medicinal chemistry and materials science due to its potential biological activities and unique chemical properties.
Properties
IUPAC Name |
N-butyl-2-nitro-4-(3-pyridin-3-yl-1,2,4-oxadiazol-5-yl)aniline | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17N5O3/c1-2-3-9-19-14-7-6-12(10-15(14)22(23)24)17-20-16(21-25-17)13-5-4-8-18-11-13/h4-8,10-11,19H,2-3,9H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FXGFEFLFGAQSIN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCNC1=C(C=C(C=C1)C2=NC(=NO2)C3=CN=CC=C3)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17N5O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
339.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-Butyl-2-nitro-4-[3-(pyridin-3-YL)-1,2,4-oxadiazol-5-YL]aniline typically involves multiple steps, starting from readily available starting materialsThe reaction conditions often require the use of strong acids or bases, elevated temperatures, and specific catalysts to achieve the desired transformations .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. These methods are optimized for high yield and purity, often utilizing automated systems for precise control of reaction parameters. The use of environmentally friendly solvents and reagents is also a consideration in industrial production to minimize waste and reduce environmental impact .
Chemical Reactions Analysis
Types of Reactions
N-Butyl-2-nitro-4-[3-(pyridin-3-YL)-1,2,4-oxadiazol-5-YL]aniline can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amine under specific conditions.
Reduction: The compound can be oxidized to introduce additional functional groups.
Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include reducing agents like hydrogen gas or metal hydrides for reduction reactions, and oxidizing agents like potassium permanganate or chromium trioxide for oxidation reactions. Substitution reactions often require the use of halogenating agents or nucleophiles under controlled conditions .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group can yield an amine derivative, while oxidation can introduce additional oxygen-containing functional groups .
Scientific Research Applications
N-Butyl-2-nitro-4-[3-(pyridin-3-YL)-1,2,4-oxadiazol-5-YL]aniline has a wide range of scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an antimicrobial or anticancer agent.
Medicine: Explored for its potential therapeutic effects in various diseases.
Industry: Utilized in the development of advanced materials with specific properties.
Mechanism of Action
The mechanism of action of N-Butyl-2-nitro-4-[3-(pyridin-3-YL)-1,2,4-oxadiazol-5-YL]aniline involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways can vary depending on the specific application and biological context .
Comparison with Similar Compounds
N-Butyl-2-nitro-4-[3-(pyridin-3-YL)-1,2,4-oxadiazol-5-YL]aniline can be compared with other similar compounds, such as:
Pyridine derivatives: Known for their biological activities and use in pharmaceuticals.
Oxadiazole derivatives: Recognized for their antimicrobial and anticancer properties.
Nitroaniline derivatives: Studied for their potential as intermediates in organic synthesis.
The uniqueness of this compound lies in its combination of functional groups, which confer distinct chemical and biological properties not found in other compounds .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
